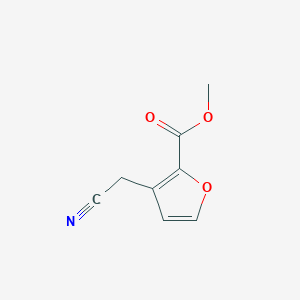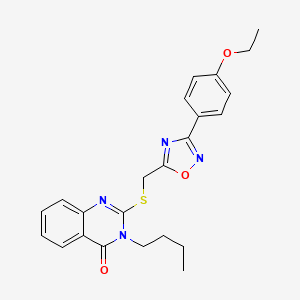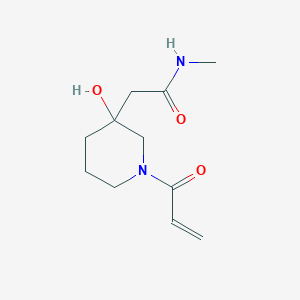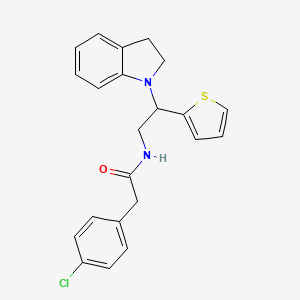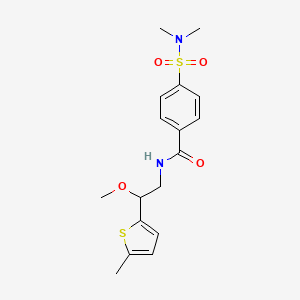
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide, also known as DMSB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a sulfonamide derivative that has been synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.
科学研究应用
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been found to have significant applications in various fields of scientific research. One of the primary applications of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide is in the field of medicinal chemistry, where it has been found to exhibit potential anti-cancer properties. 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs.
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has also been found to have potential applications in the field of neuroscience. It has been shown to exhibit neuroprotective effects and has been suggested as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The exact mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide is not fully understood. However, it has been suggested that 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide may exert its anti-cancer effects by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide may induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
In terms of its neuroprotective effects, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been suggested to act by reducing oxidative stress and inflammation in the brain, which are known to contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been found to exhibit unique biochemical and physiological effects. In vitro studies have shown that 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
In terms of its neuroprotective effects, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of neurodegenerative diseases. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been suggested to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the primary advantages of using 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has been found to be relatively stable and easy to synthesize, making it an attractive candidate for further research.
However, there are also some limitations associated with the use of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide in lab experiments. One of the primary limitations is the lack of information regarding its safety and toxicity. Additionally, further research is needed to fully understand the mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide and its potential side effects.
未来方向
There are several future directions for research on 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide. One area of research is the development of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide-based anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide and to optimize its therapeutic potential.
Another area of research is the potential use of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide in the treatment of neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide in animal models of these diseases.
In addition, there is a need for further research on the safety and toxicity of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide. This will help to determine the potential risks associated with its use in humans and to develop appropriate safety guidelines for its use in lab experiments.
合成方法
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide involves the reaction of 4-aminobenzamide with 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine in the presence of N,N-dimethylsulfamide as a solvent. The reaction is carried out under specific conditions, including a specific temperature range and reaction time, to obtain the desired product. The resulting compound is then purified using various methods, including column chromatography and recrystallization, to obtain a pure form of 4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide.
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S2/c1-12-5-10-16(24-12)15(23-4)11-18-17(20)13-6-8-14(9-7-13)25(21,22)19(2)3/h5-10,15H,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELKRCRWMUDYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanol](/img/structure/B2976995.png)

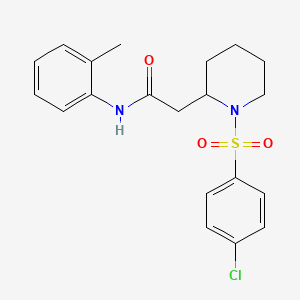
![3,8-Bis(morpholin-4-ylsulfonyl)benzo[c]chromen-6-one](/img/structure/B2976998.png)
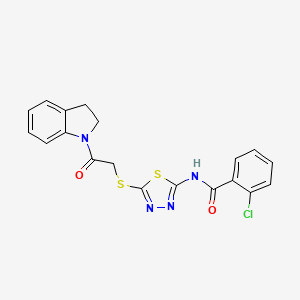
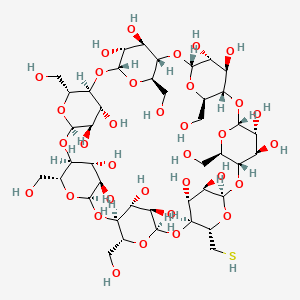
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2977004.png)
![N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2977005.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2977006.png)
